molecular formula C6H11O6PS B1235208 2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate

2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate

Cat. No. B1235208
M. Wt: 242.19 g/mol
InChI Key: YIEMFVNCENFBSD-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate is a hydroxyalkyl phosphate, an oxoalkyl phosphate, an aliphatic sulfide and a methyl sulfide. It is a conjugate acid of a 2-hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate(2-). It is a tautomer of a 5-(methylsulfanyl)-2,3-dioxopentyl phosphate.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been studied in the context of chemical synthesis and structural analysis. For instance, Prechelmacher, Mereiter, and Hammerschmidt (2018) explored the α-hydroxyphosphonate-phosphate rearrangement in a noncyclic substrate, providing insights into the stereochemistry at the phosphorus atom of similar compounds (Prechelmacher, Mereiter, & Hammerschmidt, 2018).

Stability in Biological Contexts

  • Conrad, Müller, and Eisenbrand (1986) conducted studies on the stability of trialkyl phosphates and related compounds in alkaline and neutral solutions, modeling for hydrolysis of phosphotriesters in DNA (Conrad, Müller, & Eisenbrand, 1986).

Biosynthetic Studies and Enzymatic Activity

  • Research by Raschke, Fellermeier, and Zenk (2005) on (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate, a key intermediate in the biosynthesis of certain compounds, sheds light on the biosynthetic pathways and enzymatic activities relevant to similar compounds (Raschke, Fellermeier, & Zenk, 2005).

Application in Drug Synthesis and Prodrug Studies

  • Farrow et al. (1990) synthesized aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including a compound structurally similar to 2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate, for evaluating their potential as prodrugs (Farrow et al., 1990).

Isoprenoid Biosynthesis

  • Wolff et al. (2003) and Wolff et al. (2002) investigated the biosynthesis of isoprenoids, specifically examining compounds like (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate, revealing the role of such compounds in the biosynthesis pathway (Wolff et al., 2003) and (Wolff et al., 2002).

Enzyme Kinetics and Catalysis

  • Studies like those by Xu et al. (2010) on the paramagnetic intermediates of enzymes under steady-state conditions provide valuable insights into the enzyme kinetics and catalysis processes relevant to compounds such as 2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate (Xu et al., 2010).

Metabolic Profiling and Plant Studies

  • Rivasseau et al. (2009) conducted metabolic profiling studies in plant leaves, examining compounds like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, which shares similarities with the compound , thus providing insights into its role in plant metabolism (Rivasseau et al., 2009).

Biomarker Studies

  • Research by Zhao et al. (2019) on urinary biomarkers for flame retardants, including aryl organophosphate compounds, can be relevant for understanding the metabolism and detection of compounds like 2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate in biological systems (Zhao et al., 2019).

Therapeutic Perspectives and Drug Target Studies

  • Allamand et al. (2023) explored the MEP pathway for antibacterial drug development, providing insights into how compounds like 2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate could be relevant in therapeutic applications (Allamand et al., 2023).

properties

Product Name

2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate

Molecular Formula

C6H11O6PS

Molecular Weight

242.19 g/mol

IUPAC Name

[(Z)-2-hydroxy-5-methylsulfanyl-3-oxopent-1-enyl] dihydrogen phosphate

InChI

InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h4,8H,2-3H2,1H3,(H2,9,10,11)/b6-4-

InChI Key

YIEMFVNCENFBSD-XQRVVYSFSA-N

Isomeric SMILES

CSCCC(=O)/C(=C/OP(=O)(O)O)/O

SMILES

CSCCC(=O)C(=COP(=O)(O)O)O

Canonical SMILES

CSCCC(=O)C(=COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate
Reactant of Route 2
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate
Reactant of Route 3
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate
Reactant of Route 5
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate
Reactant of Route 6
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.